

Tirbanibulin in vitro antiproliferative activity IC50 values

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Compound Focus: Tirbanibulin

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Cell Line / Context	Cell Description	Reported IC50 Value	Assay Method	Citation
HeLa	Cervical adenocarcinoma	44 ± 11 nM	CCK-8 assay	[1]
A431	Cutaneous squamous cell carcinoma (cSCC)	~50 nM (estimated from graph)	MTT assay	[2]
SCC-12	Cutaneous squamous cell carcinoma (cSCC)	~200 nM (estimated from graph)	MTT assay	[2]
NHEK	Normal Human Epidermal Keratinocytes	>100 nM (estimated from graph)	MTT assay	[2]
HCT116	Colon carcinoma	294 nM	Sulforhodamine B (SRB) assay	[3]
HL60	Leukemia	362 nM	Sulforhodamine B (SRB) assay	[3]

Experimental Protocols for Key Assays

The following are detailed methodologies for the core experiments cited in the data above.

- **Cell Culture:** Conduct all assays with cells in their exponential growth phase. Culture cells in appropriate media (e.g., Dulbecco's Modified Eagle's Medium for A431 cells, supplemented with 10% fetal calf serum) and maintain at 37°C in a humidified atmosphere with 5% CO₂ [2].
- **Compound Preparation:** Dissolve **tirbanibulin** in DMSO to create a stock solution. Further dilute this stock in cell culture medium to achieve the desired treatment concentrations for experiments. The final concentration of DMSO in the assay should not affect cell viability (typically ≤0.1%) [2].
- **Treatment and Incubation:** Plate cells in multi-well plates (e.g., 96-well plates) and allow them to adhere overnight. The following day, treat the cells with a concentration range of **tirbanibulin** or a vehicle control (DMSO). Incubate for a defined period, which can range from 24 to 96 hours, depending on the cell line and assay [1] [2].

MTT Assay Protocol (as used in A431, SCC-12, and NHEK studies [2])

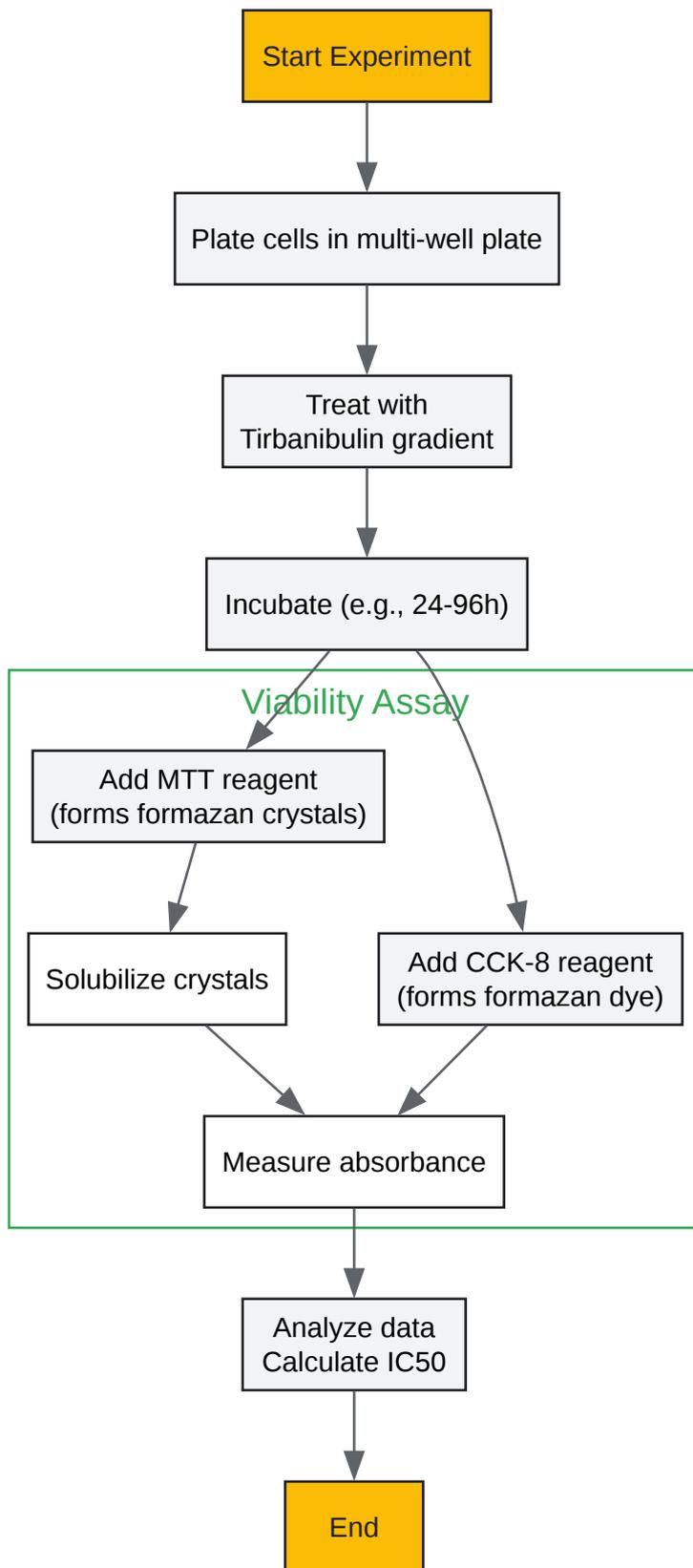
- **Cell Plating:** Plate cells in 96-well flat-bottom plates.
- **Treatment:** Treat cells with a concentration gradient of **tirbanibulin** (e.g., 0-100 nM). Include six replicates per condition for statistical robustness.
- **MTT Incubation:** After the incubation period, add MTT reagent to each well and incubate for several hours to allow for the formation of formazan crystals by metabolically active cells.
- **Solubilization:** Dissolve the formed formazan crystals using a solubilization solution.
- **Measurement:** Measure the absorbance of the solution using a plate reader. The absorbance directly correlates with the number of viable cells.
- **Data Analysis:** Calculate the percentage of viable cells for each treatment concentration relative to the control. The IC₅₀ value is the drug concentration that results in a 50% reduction in cell viability.

CCK-8 Assay Protocol (as used in HeLa cell studies [1])

- **Cell Plating and Treatment:** Similar to the MTT assay, plate and treat cells in 96-well plates.
- **CCK-8 Incubation:** After treatment, add the CCK-8 reagent directly to the culture medium. The reagent contains a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to an orange-colored formazan product.
- **Measurement:** Measure the absorbance of the solution. The amount of formazan generated is proportional to the number of living cells.

- **Data Analysis:** Calculate IC50 values as described for the MTT assay.

The workflow for these cell-based viability assays follows a common pathway, which can be visualized below.



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Flowchart of cell viability assays like MTT and CCK-8

Key Insights on Mechanism and Specificity

- **Primary Mechanism:** The potent antiproliferative effect of **tirbanibulin** is primarily attributed to its **disruption of microtubule dynamics** by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis [4] [2] [5].
- **Cell-Type Specificity:** Research indicates that the sensitivity to **tirbanibulin** varies significantly between cell lines. For instance, the A431 cSCC cell line was highly sensitive and underwent apoptosis, while the SCC-12 cSCC line and healthy keratinocytes (NHEK) were less affected [2]. This suggests that **tirbanibulin's** effects are **highly context-dependent**.
- **Role of Src Inhibition:** One study concluded that in cSCC cell lines with low basal expression of phosphorylated Src, the anti-tumor effects of **tirbanibulin** were **predominantly mediated via disruption of β -tubulin-polymerization**, and interference with Src signaling was not the main driver [2]. This indicates that the relative contribution of its dual mechanism can vary.

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